molecular formula C8H6BrF3O2 B12858971 2-(Bromomethyl)-5-(trifluoromethoxy)phenol

2-(Bromomethyl)-5-(trifluoromethoxy)phenol

Cat. No.: B12858971
M. Wt: 271.03 g/mol
InChI Key: AYOKCXJHQICKOA-UHFFFAOYSA-N
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Description

Significance of Phenol (B47542) Derivatives in Contemporary Chemical Research

Phenol and its derivatives are a cornerstone of organic chemistry, serving as versatile intermediates and foundational structures for a wide range of applications. wisdomlib.orgfiveable.meatamanchemicals.com These aromatic alcohols are integral to the synthesis of plastics, resins, pharmaceuticals, and agrochemicals. atamanchemicals.comresearchgate.net The hydroxyl group of a phenol is a key functional feature, influencing the molecule's acidity and reactivity. fiveable.me In the realm of medicinal chemistry, phenol derivatives are recognized for a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. researchgate.neteurekaselect.com The ability to modify the phenolic ring with various substituents allows for the fine-tuning of a molecule's physical, chemical, and biological characteristics, making phenol derivatives a subject of intense and ongoing research. researchgate.net

Strategic Importance of Benzylic Halogen and Perfluoroalkoxy Functionalities in Chemical Design

The strategic incorporation of specific functional groups onto a phenolic backbone can impart highly desirable properties. The benzylic halogen, such as the bromomethyl group in the subject compound, is of particular synthetic utility. Functional groups in the benzylic position are known to be more reactive than their aliphatic counterparts. ucalgary.ca The carbon-bromine bond in a benzylic position is relatively weak and susceptible to nucleophilic substitution and elimination reactions, making it a valuable handle for introducing further molecular complexity. ucalgary.cayoutube.com Benzylic halides are pivotal precursors in the synthesis of a wide array of organic molecules. acs.org

The perfluoroalkoxy group, such as the trifluoromethoxy (-OCF3) group, has also garnered significant attention in modern chemical design, especially in the pharmaceutical and agrochemical industries. bu.eduwikipedia.org The trifluoromethoxy group is highly electronegative and can significantly alter the electronic properties of an aromatic ring. mdpi.com Its inclusion in a molecule can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.comnih.gov Compared to a simple methoxy (B1213986) group, the trifluoromethoxy substituent is more resistant to enzymatic breakdown. mdpi.com

Overview of Research Focus on 2-(Bromomethyl)-5-(trifluoromethoxy)phenol within Academic Chemistry

Direct academic research and literature specifically detailing the synthesis and applications of this compound are not extensively documented in publicly available databases. However, the constituent functional groups and their placement on the phenol ring suggest a strong potential for this compound as a valuable building block in organic synthesis. The combination of a reactive benzylic bromide and a modifying trifluoromethoxy group on a phenolic scaffold presents a molecule with multiple sites for synthetic elaboration.

Research on closely related compounds, such as those containing bromo and trifluoromethyl or trifluoromethoxy substituents on a phenol ring, is more prevalent. thermofisher.comthermofisher.comchemscene.comchemicalbook.comchemicalbook.com These studies often focus on the development of novel synthetic methodologies and the exploration of these compounds as intermediates for pharmaceuticals and other advanced materials. The likely research interest in this compound would stem from its potential to serve as a versatile precursor for creating complex molecular architectures with tailored electronic and steric properties. A 2025 study highlighted the utility of substrates with fluoride (B91410) and trifluoromethoxy substitutions in the synthesis of alkyl-alkoxysilanes, indicating the relevance of such functionalized compounds in modern catalysis. acs.org

Detailed Research Findings

While specific research findings for this compound are limited, data for analogous compounds provide insight into the expected properties and reactivity. The table below summarizes key information for related phenolic compounds.

Compound NameCAS NumberMolecular FormulaKey Characteristics
2-Bromo-5-(trifluoromethyl)phenol402-05-1C₇H₄BrF₃OA low melting solid or light brown liquid, used as a reactant in the synthesis of AMPA receptor modulators. thermofisher.comthermofisher.comchemicalbook.comchemicalbook.comnih.gov
2-Bromo-5-(trifluoromethoxy)phenol205371-26-2C₇H₄BrF₃O₂A liquid at room temperature, noted for its utility in creating novel compounds with desired biological activities in agrochemical and specialty chemical synthesis.
(5-Bromo-2-(trifluoromethoxy)phenyl)methanol685126-86-7C₈H₆BrF₃O₂A related alcohol derivative, indicating the synthesis of compounds with similar substitution patterns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrF3O2

Molecular Weight

271.03 g/mol

IUPAC Name

2-(bromomethyl)-5-(trifluoromethoxy)phenol

InChI

InChI=1S/C8H6BrF3O2/c9-4-5-1-2-6(3-7(5)13)14-8(10,11)12/h1-3,13H,4H2

InChI Key

AYOKCXJHQICKOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)O)CBr

Origin of Product

United States

Reactivity and Transformations of 2 Bromomethyl 5 Trifluoromethoxy Phenol

Reactivity of the Benzylic Bromide Moiety in Phenolic Systems

The bromomethyl group attached to the phenol (B47542) ring is a highly reactive site, primarily due to the stability of the potential benzylic carbocation intermediate and the good leaving group nature of the bromide ion.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

Benzylic halides, such as the one present in 2-(bromomethyl)-5-(trifluoromethoxy)phenol, are capable of undergoing nucleophilic substitution through both SN1 and SN2 mechanisms. The specific pathway is influenced by the reaction conditions, including the nature of the nucleophile and the solvent.

SN1 Pathway : The loss of the bromide ion from the benzylic position results in the formation of a resonance-stabilized benzylic carbocation. quora.comstudy.com This stability makes the SN1 pathway a viable mechanism, particularly in the presence of polar protic solvents. study.com

SN2 Pathway : As a primary benzylic halide, it is also susceptible to a concerted SN2 attack by a nucleophile. ucalgary.cakhanacademy.org This pathway is favored by strong nucleophiles and polar aprotic solvents. study.com

The presence of the phenolic hydroxyl group can also influence the reactivity. The acidic proton of the hydroxyl group can be removed by a base to form a phenoxide anion, which is a potent nucleophile and can participate in intramolecular reactions.

Cross-Coupling Reactions Involving Benzylic Halides (e.g., Suzuki-Miyaura, Stille)

The benzylic bromide functionality allows this compound to participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. acs.org

Suzuki-Miyaura Coupling : This reaction involves the coupling of the benzylic halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. acs.orgnih.gov This method is highly valued for its tolerance of a wide range of functional groups. acs.orgnih.gov Copper-catalyzed Suzuki-Miyaura reactions of benzylic halides with arylboronates have also been developed, expanding the scope of this transformation. rsc.org Microwave conditions have been shown to facilitate benzylic Suzuki-Miyaura cross-couplings. umt.edu

Stille Coupling : In the Stille reaction, the benzylic halide is coupled with an organotin compound (stannane) catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org This reaction is known for its broad scope, allowing for the coupling of various organic fragments. libretexts.orgorganic-chemistry.org The use of specific ligands can accelerate the reaction, and additives like copper(I) salts can have a synergistic effect. organic-chemistry.orgharvard.edu

Table 1: Comparison of Suzuki-Miyaura and Stille Cross-Coupling Reactions for Benzylic Halides

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids)Organotin compounds (stannanes)
Catalyst Palladium complexes (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) nih.govresearchgate.netPalladium complexes (e.g., Pd(PPh₃)₄) libretexts.org
Advantages Low toxicity of boron byproducts, high functional group tolerance. acs.orgnih.govWide scope of reactants, air-stable organotin reagents. libretexts.orgorganic-chemistry.org
Disadvantages Can be sensitive to reaction conditions.Toxicity of organotin compounds. organic-chemistry.org

Formation of Carbon-Heteroatom Bonds (e.g., ethers, amines, thiols)

The electrophilic nature of the benzylic carbon makes it an excellent substrate for forming bonds with various heteroatom nucleophiles.

Ethers : The reaction with alcohols or phenols, often in the presence of a base, leads to the formation of benzyl (B1604629) ethers through the Williamson ether synthesis. ias.ac.inorganic-chemistry.orgmasterorganicchemistry.com This is a common strategy for protecting hydroxyl groups in organic synthesis. ias.ac.in

Amines : Benzylic amines can be synthesized by reacting the benzylic bromide with ammonia or primary or secondary amines. rsc.orgorganic-chemistry.org However, direct alkylation of ammonia can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. chegg.comlibretexts.org Alternative methods like the Gabriel synthesis provide a more controlled route to primary amines. libretexts.orgmasterorganicchemistry.com

Thiols and Thioethers : Reaction with a source of sulfur, such as thiourea followed by hydrolysis, can yield the corresponding benzyl thiol. arkat-usa.org Alternatively, direct reaction with a thiol in the presence of a base affords a benzyl thioether. ias.ac.inorganic-chemistry.org

Chemical Transformations Involving the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group significantly influences the chemical properties of the aromatic ring to which it is attached.

Stability and Reactivity in Diverse Reaction Conditions

The trifluoromethoxy group is known for its high chemical and metabolic stability. mdpi.com This stability is attributed to the strong carbon-fluorine bonds. mdpi.com It is generally inert to many reaction conditions, making it a desirable substituent in the development of stable molecules. reddit.com However, under superacidic conditions, trifluoromethyl-substituted arenes can undergo protolytic defluorination to form carbocationic intermediates. nih.gov

Influence on Aromatic Ring Reactivity and Electrophilic/Nucleophilic Character

The trifluoromethoxy group exerts a strong electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms. beilstein-journals.orgnih.gov This effect deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions like nitration slower than in benzene. beilstein-journals.org Despite being deactivating, the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. beilstein-journals.org

Conversely, the electron-withdrawing nature of the trifluoromethoxy group activates the aromatic ring towards nucleophilic aromatic substitution, particularly when other strongly electron-withdrawing groups are present in the ortho or para positions. libretexts.orgchemistrysteps.com

Table 2: Influence of the Trifluoromethoxy Group on Aromatic Ring Reactivity

Reaction TypeEffect of -OCF₃ GroupDirecting Influence
Electrophilic Aromatic Substitution Deactivating beilstein-journals.orgortho, para-directing beilstein-journals.org
Nucleophilic Aromatic Substitution Activating libretexts.orgchemistrysteps.comN/A

Intramolecular Cyclization and Rearrangement Pathways

The structural arrangement of this compound, featuring a phenolic hydroxyl group and a bromomethyl substituent in the ortho position, makes it a prime candidate for intramolecular cyclization. This process is a common and efficient method for the synthesis of benzofuran derivatives. The reaction proceeds via an intramolecular Williamson ether synthesis, a fundamental transformation in organic chemistry.

The most anticipated intramolecular reaction for this compound is its conversion to 6-(trifluoromethoxy)benzo[b]furan. This transformation is typically facilitated by a base, which deprotonates the acidic phenolic hydroxyl group to form a phenoxide intermediate. This nucleophilic phenoxide then attacks the adjacent electrophilic carbon of the bromomethyl group, displacing the bromide ion and resulting in the formation of the fused furan ring.

While specific studies on the intramolecular cyclization of this compound are not extensively detailed in the reviewed literature, the synthesis of benzofurans through the cyclization of ortho-halophenols or related precursors is a well-established synthetic strategy. A variety of bases can be employed to promote this reaction, ranging from alkali metal hydroxides and carbonates to organic bases. The choice of base and solvent can influence the reaction rate and yield.

This intramolecular cyclization represents a direct and atom-economical pathway to a substituted benzofuran, a heterocyclic scaffold present in numerous biologically active compounds and natural products. The reactivity of the starting material is dictated by the proximity and complementary electronic nature of the hydroxyl and bromomethyl functional groups.

Table 1: Anticipated Intramolecular Cyclization of this compound

ReactantProductReaction TypeTypical Conditions
This compound6-(trifluoromethoxy)benzo[b]furanIntramolecular Williamson Ether SynthesisBase (e.g., K₂CO₃, NaOH, or an organic base), Solvent (e.g., Acetone, DMF, Acetonitrile)

No significant rearrangement pathways for this compound under standard cyclization conditions are commonly reported. The formation of the five-membered benzofuran ring is generally a favored and thermodynamically stable outcome.

Advanced Applications of 2 Bromomethyl 5 Trifluoromethoxy Phenol As a Chemical Building Block

Synthesis of Complex Organic Scaffolds

Construction of Heterocyclic Systems

One of the most direct and powerful applications of 2-(bromomethyl)-5-(trifluoromethoxy)phenol is in the synthesis of substituted benzofurans. The ortho-relationship of the bromomethyl and hydroxyl groups facilitates intramolecular cyclization reactions. Under basic conditions, the phenolic proton is abstracted to form a phenoxide, which then acts as an intramolecular nucleophile, displacing the bromide to form the five-membered furan ring. This process, a variation of the Williamson ether synthesis, provides a straightforward route to 6-(trifluoromethoxy)benzofuran.

The reaction can be generalized as follows:

Intramolecular cyclization of this compound to form 6-(trifluoromethoxy)benzofuran.

Table 1: Synthesis of 6-(trifluoromethoxy)benzofuran

ReactantReagentProduct
This compoundBase (e.g., K₂CO₃, NaH)6-(Trifluoromethoxy)benzofuran

This methodology is highly valuable as the benzofuran motif is a core structure in numerous biologically active natural products and pharmaceutical agents. The presence of the trifluoromethoxy group in the resulting benzofuran can significantly enhance its lipophilicity and metabolic stability, properties that are highly desirable in drug discovery.

Formation of Bridged and Polycyclic Architectures

While direct intramolecular cyclization leads to planar heterocyclic systems, this compound can also serve as a key component in the construction of more complex, three-dimensional bridged and polycyclic architectures. For instance, it can be envisioned as a building block in the synthesis of polycyclic ethers, a class of natural products known for their complex structures and potent biological activities.

A plausible strategy involves the coupling of two molecules of this compound with a suitable diol linker under Williamson ether synthesis conditions. The resulting intermediate, possessing two reactive bromomethyl groups, could then undergo a subsequent intramolecular double cyclization to form a bridged polycyclic ether.

Table 2: Proposed Synthesis of a Bridged Polycyclic Ether

StepReactantsReagents/ConditionsIntermediate/Product
1This compound, Ethane-1,2-diolBase (e.g., NaH), THFBis-ether intermediate
2Bis-ether intermediateStrong, non-nucleophilic baseBridged polycyclic ether

This approach, while requiring careful optimization of reaction conditions to favor the desired intramolecular cyclization over polymerization, highlights the potential of this compound in the assembly of intricate and sterically demanding molecular frameworks.

Integration into Polyfunctional Molecules for Further Derivatization

The distinct reactivity of the functional groups in this compound allows for its selective incorporation into larger, polyfunctional molecules. This strategic integration sets the stage for subsequent chemical modifications, making it a valuable tool in multistep organic syntheses and the generation of diverse compound libraries.

Role in Multistep Organic Syntheses

In the context of a multistep synthesis, this compound can be utilized to introduce both a trifluoromethoxyphenyl moiety and a reactive handle for further transformations. For example, the phenolic hydroxyl group can be protected, allowing the bromomethyl group to participate in a variety of carbon-carbon or carbon-heteroatom bond-forming reactions.

A hypothetical multistep sequence could involve:

Protection of the phenol (B47542): The hydroxyl group is protected, for instance, as a silyl ether, to prevent its interference in subsequent steps.

Grignard formation and reaction: The bromomethyl group is converted to the corresponding Grignard reagent, which can then be reacted with an electrophile, such as an aldehyde or ketone, to form a new carbon-carbon bond.

Deprotection and further functionalization: Removal of the protecting group reveals the phenolic hydroxyl, which can then be used in subsequent reactions, such as etherification or esterification.

This stepwise approach allows for the controlled and sequential introduction of different molecular fragments, enabling the synthesis of complex target molecules with a high degree of precision.

Preparation of Diversified Compound Libraries

The concept of combinatorial chemistry, which aims to rapidly generate large numbers of structurally related compounds for biological screening, can effectively utilize this compound as a versatile scaffold. The differential reactivity of its functional groups allows for the attachment of a wide variety of building blocks in a systematic and parallel manner.

A strategy for generating a diversified compound library could involve a two-step process:

Parallel etherification: The phenolic hydroxyl group is reacted with a diverse set of alkyl halides to generate a library of ethers.

Parallel nucleophilic substitution: The bromomethyl group of each ether is then reacted with a library of nucleophiles (e.g., amines, thiols) to introduce a second point of diversity.

Table 3: Combinatorial Synthesis Approach

StepScaffoldDiverse Reagent Set 1Intermediate LibraryDiverse Reagent Set 2Final Compound Library
1This compoundR¹-X (Alkyl halides)Library of ethers
2Library of ethersNu-H (Nucleophiles)Library of di-substituted products

This approach allows for the rapid and efficient generation of a large and diverse collection of molecules, each containing the core 5-(trifluoromethoxy)phenyl moiety, which can then be screened for desirable biological activities.

Precursor in Materials Science Research for Functional Materials

The incorporation of fluorine-containing groups into polymers is a well-established strategy for imparting unique and desirable properties, such as low dielectric constants, high thermal stability, and increased hydrophobicity. The trifluoromethoxy group, in particular, is known to be effective in this regard. This compound, with its polymerizable functionalities, is an attractive monomer for the synthesis of such advanced materials.

For instance, it can be used in the synthesis of poly(aryl ether)s. The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions with activated aryl fluorides, a common method for poly(aryl ether) synthesis. The bromomethyl group can be converted to other functional groups suitable for polymerization or can be used for post-polymerization modification.

Table 4: Potential Polymerization of a this compound Derivative

MonomerPolymerization MethodResulting PolymerPotential Properties
Derivative of this compoundNucleophilic aromatic substitutionPoly(aryl ether) with trifluoromethoxy side chainsLow dielectric constant, high thermal stability, hydrophobicity

The resulting polymers, featuring the trifluoromethoxy group, are expected to exhibit low dielectric constants, making them suitable for applications in microelectronics as insulating materials. Furthermore, their enhanced thermal stability and chemical resistance could make them valuable in a range of demanding industrial applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.